molecular formula C15H15NO3 B1376973 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-16-2

3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1376973
CAS No.: 1415719-16-2
M. Wt: 257.28 g/mol
InChI Key: RLFUIAOMZQDUAI-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemical processes and efficient catalysts can facilitate large-scale production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, influencing their activity. This interaction can modulate signaling pathways and biochemical processes, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is unique due to its specific functional groups and the presence of an acetylphenyl moiety

Properties

IUPAC Name

3-(4-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-4-6-10(7-5-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUIAOMZQDUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157162
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-16-2
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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